
AGK2
描述
AGK2 是一种选择性抑制Sirtuin 2(SIRT2)的抑制剂,SIRT2 是Sirtuin蛋白家族的一员,该家族的蛋白具有去乙酰化或ADP-核糖基转移酶活性。 Sirtuin 2 主要定位在细胞质中,在各种细胞过程中发挥着至关重要的作用,包括细胞周期调节、自噬、髓鞘形成和神经退行性疾病 。 This compound 由于其在神经退行性疾病和癌症方面的潜在治疗应用,已被广泛研究 .
科学研究应用
作用机制
AGK2 主要通过抑制Sirtuin 2(SIRT2)发挥作用。 Sirtuin 2 是一种NAD±依赖性去乙酰化酶,通过去乙酰化靶蛋白来调节各种细胞过程 。 This compound 对Sirtuin 2 的抑制导致乙酰化蛋白的积累,从而可以调节基因表达、细胞周期进程和凋亡 。 This compound 被证明与Sirtuin 2 的活性位点相互作用,阻止NAD+的结合以及随后对靶蛋白的去乙酰化 .
生化分析
Biochemical Properties
AGK2 interacts with the enzyme SIRT2, inhibiting its activity . This interaction is selective and reversible, with this compound showing little to no effect on other sirtuins such as SIRT1 and SIRT3 at concentrations over 40 μM . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells expressing SIRT2-myc, this compound effectively inhibited SIRT2-myc activity . In H4 cells transfected with α-Syn, this compound dose-dependently reduced α-Syn-mediated toxicity . In primary rat astrocytes, this compound significantly inhibited astrocyte viability and proliferation and also inhibited astrocyte activation induced by beta amyloid 1-42 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SIRT2, inhibiting its deacetylase activity . This leads to an increase in the acetylation of α-tubulin, a substrate of SIRT2 . The increased acetylation of α-tubulin has been linked to the neuroprotective effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in the context of neurodegenerative diseases. For example, in a mouse model of Parkinson’s disease, this compound was found to rescue dorsomedial neurons in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the regulation of the SIRT2 pathway . By inhibiting SIRT2, this compound can modulate the acetylation status of α-tubulin, a key component of the cell’s cytoskeleton .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Since this compound is a SIRT2 inhibitor and SIRT2 is mainly expressed in the cytoplasm of neurons , it is reasonable to infer that this compound may also be localized in the cytoplasm where it can interact with its target.
准备方法
合成路线和反应条件
AGK2 可以通过一个多步合成过程合成,该过程涉及以下关键步骤:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
AGK2 经历了几种类型的化学反应,包括:
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 常用的还原剂包括氢化铝锂和硼氢化钠.
主要形成的产物
相似化合物的比较
AGK2 是几种Sirtuin 2 抑制剂之一,它以其高选择性和效力而闻名。类似的化合物包括:
化合物 4.27: 一种有效的Sirtuin 1 抑制剂,也靶向NAD+结合位点.
氟伐他汀钠: 通过计算和体外筛选被鉴定为一种潜在的Sirtuin 2 抑制剂.
This compound 在其对Sirtuin 2 相对于其他Sirtuin亚型的选择性方面是独一无二的,使其成为研究Sirtuin 2 在各种生物学过程中的特定功能的宝贵工具 .
属性
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
| Record name | AGK-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGK-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGK-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.
ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:
- Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].
- Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].
- Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].
- Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].
- Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


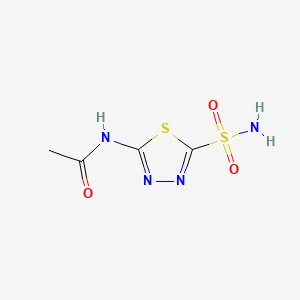



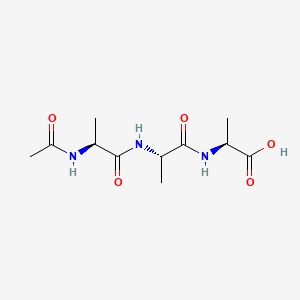


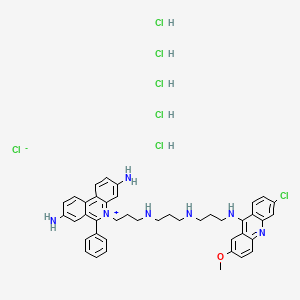

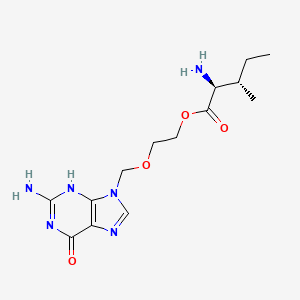
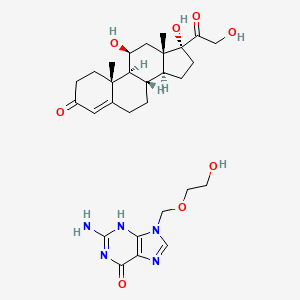
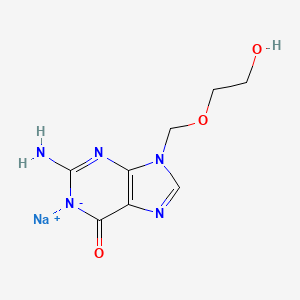

![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
